Benzyl 3-tosyloxyazetidine-1-carboxylate

描述

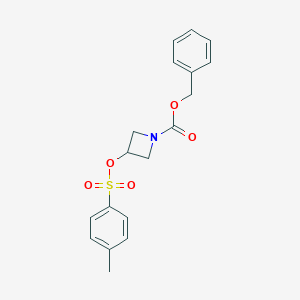

Structure

2D Structure

3D Structure

属性

IUPAC Name |

benzyl 3-(4-methylphenyl)sulfonyloxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c1-14-7-9-17(10-8-14)25(21,22)24-16-11-19(12-16)18(20)23-13-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFVAHLDZVELFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 3-tosyloxyazetidine-1-carboxylate from 3-hydroxyazetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl 3-tosyloxyazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process starting from 3-hydroxyazetidine: N-protection with a benzyloxycarbonyl (Cbz) group, followed by tosylation of the hydroxyl group. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from 3-hydroxyazetidine is achieved through a two-step sequence:

-

N-protection: The secondary amine of 3-hydroxyazetidine is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base. This step yields Benzyl 3-hydroxyazetidine-1-carboxylate.

-

Tosylation: The hydroxyl group of the N-Cbz protected intermediate is then converted to a tosylate group using p-toluenesulfonyl chloride (TsCl) in the presence of a base, affording the final product, this compound.

This strategy ensures the selective functionalization of the hydroxyl group by first protecting the more reactive amine functionality.

Quantitative Data Summary

The following tables summarize the key quantitative data for the materials and reactions involved in this synthesis.

Table 1: Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3-hydroxyazetidine | 45347-82-8 | C₃H₇NO | 73.09 | Solid |

| Benzyl 3-hydroxyazetidine-1-carboxylate | 128117-22-6 | C₁₁H₁₃NO₃ | 207.23 | Pale-yellow to Yellow-brown Solid |

| This compound | Not available | C₁₈H₁₉NO₅S | 377.41 | Expected to be a solid |

| Benzyl Chloroformate | 501-53-1 | C₈H₇ClO₂ | 170.59 | Colorless to yellow liquid |

| p-Toluenesulfonyl chloride | 98-59-9 | C₇H₇ClO₂S | 190.65 | White to yellowish crystalline powder |

Table 2: Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Step 1: N-Cbz Protection | 3-hydroxyazetidine, Benzyl chloroformate | THF/H₂O (2:1) | NaHCO₃ | 0 to rt | 20 | ~90 |

| Step 2: Tosylation | Benzyl 3-hydroxyazetidine-1-carboxylate, TsCl | Dichloromethane | Triethylamine, DMAP | 0 to rt | 12-24 | 75-85 |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate

Materials:

-

3-hydroxyazetidine hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-hydroxyazetidine hydrochloride (1 equivalent) in a 2:1 mixture of tetrahydrofuran and water, add sodium bicarbonate (2 equivalents) at 0 °C.

-

Slowly add benzyl chloroformate (1.5 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield Benzyl 3-hydroxyazetidine-1-carboxylate as a white powder.[1]

Step 2: Synthesis of this compound

Materials:

-

Benzyl 3-hydroxyazetidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane in a round-bottomed flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents) to the solution.

-

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the two-step synthesis.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals and perform the reactions in a well-ventilated fume hood with appropriate personal protective equipment.

References

Benzyl 3-tosyloxyazetidine-1-carboxylate CAS number 939759-24-7 properties

An In-depth Technical Guide to Benzyl 3-tosyloxyazetidine-1-carboxylate

CAS Number: 939759-24-7

This technical guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its properties, synthesis, and reactivity.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring an azetidine ring, a benzyl carbamate protecting group, and a tosylate leaving group. This combination of functional groups makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | Benzyl 3-hydroxyazetidine-1-carboxylate (Precursor) |

| CAS Number | 939759-24-7 | 128117-22-6 |

| Molecular Formula | C₁₈H₁₉NO₅S | C₁₁H₁₃NO₃[1] |

| Molecular Weight | 361.41 g/mol | 207.23 g/mol [1] |

| IUPAC Name | Benzyl 3-(tosyloxy)azetidine-1-carboxylate | Benzyl 3-hydroxyazetidine-1-carboxylate[1] |

| Synonyms | 3-[[(4-Methylphenyl)sulfonyl]oxy]-phenylmethyl-1-azetidinecarboxylic Acid Ester[2] | - |

| Appearance | Not specified | Not specified |

| Melting Point | Not specified | Not specified |

| Boiling Point | Not specified | Not specified |

| Solubility | Not specified | Not specified |

Note: Specific experimental data for this compound is limited in publicly available literature. The data for its precursor is provided for reference from PubChem.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from its corresponding alcohol precursor, Benzyl 3-hydroxyazetidine-1-carboxylate. The tosylation of the hydroxyl group is a standard organic transformation.

General Experimental Protocol for Tosylation:

This protocol is a generalized procedure and may require optimization for specific scales and conditions.

-

Dissolution: Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate in a suitable aprotic solvent, such as pyridine or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (TsCl) portion-wise to the stirred solution. The molar ratio of TsCl to the alcohol is typically slightly in excess (e.g., 1.1 to 1.5 equivalents).

-

Reaction: Allow the reaction to stir at 0 °C for a period and then warm to room temperature. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

DOT Diagram: Synthetic Pathway

Caption: Synthetic route from the hydroxy precursor.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the presence of the tosylate group, which is an excellent leaving group, and the strained azetidine ring.

Nucleophilic Substitution:

The primary reaction of this compound is nucleophilic substitution at the C3 position of the azetidine ring. The tosylate group is readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functionalities, which is a key strategy in the synthesis of compound libraries for drug screening.

Ring-Opening Reactions:

Under certain conditions, particularly with strong nucleophiles or under acidic conditions, the strained azetidine ring can undergo ring-opening reactions.[3] This reactivity can be exploited to synthesize substituted acyclic amines.

Applications as a Synthetic Intermediate:

This compound serves as a crucial intermediate for the synthesis of various substituted azetidines. The azetidine motif is a desirable feature in many biologically active molecules due to its ability to impart conformational rigidity and improve physicochemical properties such as solubility and metabolic stability. Substituted azetidines are found in a variety of therapeutic agents, including inhibitors of enzymes and modulators of receptors.

DOT Diagram: Key Reactions and Applications

Caption: Key reactions and synthetic applications.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity: The toxicological properties have not been fully investigated. Handle with care as a potentially hazardous substance. The precursor, Benzyl 3-hydroxyazetidine-1-carboxylate, is known to cause skin and serious eye irritation.[1]

This guide provides a summary of the available information on this compound. Researchers should consult additional specialized resources and perform their own risk assessments before handling or using this compound.

References

Characterization of Benzyl 3-tosyloxyazetidine-1-carboxylate by NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) characterization of Benzyl 3-tosyloxyazetidine-1-carboxylate, a key intermediate in synthetic organic chemistry. This document outlines the expected ¹H and ¹³C NMR spectral data, a detailed experimental protocol for data acquisition, and a workflow for spectral analysis.

Expected NMR Spectral Data

The structural complexity of this compound gives rise to a distinct NMR spectrum. The expected chemical shifts are influenced by the electron-withdrawing nature of the carbamate and tosyl groups, as well as the strained four-membered azetidine ring. The data presented here is a composite based on typical values for azetidine, benzyl, and tosyl moieties.[1][2][3][4][5][6][7][8][9][10]

Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.78 - 7.74 | d | 2H | Tosyl-H (ortho to SO₂) |

| 7.38 - 7.28 | m | 7H | Benzyl-H & Tosyl-H (meta to SO₂) |

| 5.15 | s | 2H | Benzyl-CH₂ |

| 4.90 - 4.85 | m | 1H | Azetidine-H (at C3) |

| 4.40 - 4.30 | m | 2H | Azetidine-H (at C2/C4) |

| 4.15 - 4.05 | m | 2H | Azetidine-H (at C2/C4) |

| 2.45 | s | 3H | Tosyl-CH₃ |

Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 156.5 | Carbamate C=O |

| 145.0 | Tosyl-C (ipso, attached to S) |

| 135.5 | Benzyl-C (ipso) |

| 133.0 | Tosyl-C (para, attached to CH₃) |

| 130.0 | Tosyl-CH (meta) |

| 128.6 | Benzyl-CH (ortho/meta/para) |

| 128.2 | Benzyl-CH (ortho/meta/para) |

| 128.0 | Tosyl-CH (ortho) |

| 67.5 | Benzyl-CH₂ |

| 65.0 | Azetidine-CH (at C3) |

| 54.0 | Azetidine-CH₂ (at C2/C4) |

| 21.6 | Tosyl-CH₃ |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for the acquisition of high-quality NMR spectra for this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Add approximately 0.6 mL of CDCl₃ to the sample in a clean, dry vial.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the compound.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available CDCl₃ and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[11][12]

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.[11][12]

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: A spectral width of -10 to 220 ppm.

-

Temperature: 298 K.

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function followed by Fourier transformation to convert the free induction decay (FID) into the frequency domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C NMR spectra.

Visualization of the NMR Characterization Workflow

The following diagram illustrates the logical workflow from sample preparation to final data analysis in the NMR characterization of this compound.

Caption: Workflow for NMR Characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Tosyl chloride(98-59-9) 13C NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

Benzyl 3-tosyloxyazetidine-1-carboxylate molecular structure and weight

An In-depth Technical Guide to Benzyl 3-tosyloxyazetidine-1-carboxylate

For researchers, scientists, and professionals in drug development, understanding the properties and potential applications of novel chemical entities is paramount. This compound is a key intermediate in the synthesis of various substituted azetidine derivatives, a class of compounds that has garnered significant interest in medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, weight, a detailed synthetic protocol, and its potential role in the drug discovery workflow.

Molecular Structure and Properties

This compound features an azetidine ring functionalized with a benzyl carbamate on the nitrogen atom and a tosylate leaving group at the 3-position. The tosylate is an excellent leaving group, making this position susceptible to nucleophilic substitution, thus allowing for the introduction of a wide variety of functional groups.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₁₈H₁₉NO₅S |

| Molecular Weight | 361.41 g/mol |

| IUPAC Name | Benzyl 3-[[(4-methylphenyl)sulfonyl]oxy]azetidine-1-carboxylate |

| Alternative Name | 3-[[(4-Methylphenyl)sulfonyl]oxy]-phenylmethyl-1-azetidinecarboxylic Acid Ester[1] |

| CAS Number | Not readily available |

| Precursor Compound | Benzyl 3-hydroxyazetidine-1-carboxylate[2][3][4] |

| Precursor Mol. Wt. | 207.23 g/mol [2][3] |

| Precursor Mol. Formula | C₁₁H₁₃NO₃[2][3] |

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound via the tosylation of its precursor, Benzyl 3-hydroxyazetidine-1-carboxylate. This method is adapted from a general procedure for alcohol tosylation.[5]

Materials:

-

Benzyl 3-hydroxyazetidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled solution, add pyridine (1.5 equivalents) dropwise.

-

Addition of Tosylating Agent: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Role in Drug Discovery Workflow

Azetidine derivatives are increasingly utilized in drug discovery to enhance physicochemical properties and explore novel chemical space.[6][7][8][9] this compound serves as a versatile building block for creating libraries of novel compounds for biological screening. The following diagram illustrates a typical workflow.

Caption: Drug discovery workflow using a key azetidine intermediate.

References

- 1. atcc360.com [atcc360.com]

- 2. Benzyl 3-hydroxyazetidine-1-carboxylate | C11H13NO3 | CID 10081755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. BENZYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE | 128117-22-6 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

Physical and chemical properties of Benzyl 3-tosyloxyazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-tosyloxyazetidine-1-carboxylate is a heterocyclic organic compound that holds potential as a key intermediate in medicinal chemistry and drug discovery. Its strained azetidine ring, coupled with the versatile tosylate leaving group and the benzyl carbamate protecting group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its potential applications in research and development.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in public literature. However, based on available information and the properties of its precursor, Benzyl 3-hydroxyazetidine-1-carboxylate, we can infer some of its characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NO₅S | Supplier Data |

| Molecular Weight | 361.41 g/mol | Supplier Data |

| CAS Number | 939759-24-7 | Supplier Data |

| Purity | Typically ≥95% | [1] |

| Physical State | Not explicitly stated, likely a solid | Inferred from precursor |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | Inferred from structure |

Table 2: Physical and Chemical Properties of the Precursor, Benzyl 3-hydroxyazetidine-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | [2] |

| Molecular Weight | 207.23 g/mol | [2] |

| CAS Number | 128117-22-6 | [2] |

| Physical State | Solid, White powder | [3] |

| Solubility | Soluble in organic solvents, poorly soluble in water | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the tosylation of its precursor, Benzyl 3-hydroxyazetidine-1-carboxylate. This reaction involves the activation of the hydroxyl group with tosyl chloride in the presence of a base.

Experimental Protocol: Tosylation of Benzyl 3-hydroxyazetidine-1-carboxylate

This protocol is adapted from general tosylation procedures for alcohols.

Materials:

-

Benzyl 3-hydroxyazetidine-1-carboxylate

-

Tosyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add pyridine or triethylamine (1.5-2 equivalents) to the stirred solution.

-

Addition of Tosyl Chloride: Slowly add a solution of tosyl chloride (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Caption: Synthetic route for this compound.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in organic synthesis, primarily due to the presence of the tosylate group, which is an excellent leaving group. This allows for nucleophilic substitution reactions at the C3 position of the azetidine ring, enabling the introduction of a wide variety of functional groups.

The azetidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize the 3-position of the azetidine ring makes this compound a key starting material for the synthesis of novel drug candidates. Potential applications include the development of inhibitors for various enzymes and receptors, where the azetidine moiety can serve as a rigid scaffold to orient functional groups for optimal binding.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a promising building block for the synthesis of novel organic molecules with potential applications in drug discovery and development. While detailed experimental data on its physical and chemical properties are limited in the public domain, its synthesis from the corresponding hydroxy precursor is straightforward. The reactivity of the tosylate group opens up a wide range of possibilities for chemical transformations, making it a valuable tool for medicinal chemists. Further research into the properties and applications of this compound is warranted to fully explore its potential in the development of new therapeutic agents.

References

An In-depth Technical Guide to Benzyl 3-{[(4-methylbenzene)sulfonyl]oxy}azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nomenclature, synthesis, and key data related to Benzyl 3-{[(4-methylbenzene)sulfonyl]oxy}azetidine-1-carboxylate, a functionalized azetidine derivative of interest in medicinal chemistry and drug development.

Nomenclature and Structure

The systematic name for this compound according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature is Benzyl 3-{[(4-methylbenzene)sulfonyl]oxy}azetidine-1-carboxylate . This name is derived from its core structural components:

-

Azetidine: A four-membered heterocyclic amine.

-

-1-carboxylate: Indicates an ester functional group attached to the nitrogen at position 1 of the azetidine ring.

-

Benzyl...: The ester is formed with benzyl alcohol.

-

3-{[(4-methylbenzene)sulfonyl]oxy}: A sulfonate ester is located at position 3 of the azetidine ring. The "(4-methylbenzene)sulfonyl" group is commonly known as a tosyl (Ts) group.

Therefore, a common and acceptable alternative name for this compound is Benzyl 3-(tosyloxy)azetidine-1-carboxylate .

The structure of this molecule is depicted in the following diagram:

Physicochemical Data

Table 1: Physicochemical Properties of the Precursor, Benzyl 3-hydroxyazetidine-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | PubChem CID: 10081755[1] |

| Molecular Weight | 207.23 g/mol | PubChem CID: 10081755[1] |

| CAS Number | 128117-22-6 | PubChem CID: 10081755[1] |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

It is important to note that the tosylated product, Benzyl 3-{[(4-methylbenzene)sulfonyl]oxy}azetidine-1-carboxylate, will have a significantly higher molecular weight (361.41 g/mol ) and is expected to be a solid at room temperature. A commercial vendor lists the CAS number for the target compound as 939759-24-7 .[2]

Experimental Protocol: Synthesis

The synthesis of Benzyl 3-{[(4-methylbenzene)sulfonyl]oxy}azetidine-1-carboxylate is typically achieved through the tosylation of its corresponding alcohol precursor, Benzyl 3-hydroxyazetidine-1-carboxylate. A general and representative experimental protocol is provided below.

General Procedure for the Tosylation of an Alcohol: [3]

Materials:

-

Benzyl 3-hydroxyazetidine-1-carboxylate (1 equivalent)

-

Tosyl chloride (TsCl) (1.5 equivalents)

-

Triethylamine (TEA) or Pyridine (1.5 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.2 equivalents, catalytic)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (for chromatography)

Procedure:

-

To a solution of Benzyl 3-hydroxyazetidine-1-carboxylate (1 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 mmol) and 4-dimethylaminopyridine (0.2 mmol).

-

To this stirred solution, add a solution of tosyl chloride (1.5 mmol) in anhydrous dichloromethane (5 mL) dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water (10 mL).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

-

The combined organic layers are washed with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) and then with brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired Benzyl 3-{[(4-methylbenzene)sulfonyl]oxy}azetidine-1-carboxylate.

Diagram of the Synthetic Workflow:

Expected Analytical Data

While specific spectra for the title compound are not available, the following are expected characteristic signals in its NMR and Mass spectra based on its structure and data from analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic (Tosyl) | ~7.8 | d | 2H | Protons ortho to SO₂ |

| Aromatic (Benzyl & Tosyl) | ~7.3-7.4 | m | 7H | Benzyl protons and protons meta to SO₂ |

| CH₂ (Benzyl) | ~5.1 | s | 2H | -OCH₂Ph |

| CH (Azetidine) | ~5.0 | m | 1H | -CH-OTs |

| CH₂ (Azetidine) | ~4.2-4.4 | m | 4H | Azetidine ring protons |

| CH₃ (Tosyl) | ~2.4 | s | 3H | Ar-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl (Carboxylate) | ~156 | C=O |

| Aromatic | ~127-145 | Aromatic carbons |

| CH₂ (Benzyl) | ~67 | -OCH₂Ph |

| CH (Azetidine) | ~60-65 | -CH-OTs |

| CH₂ (Azetidine) | ~50-55 | Azetidine ring carbons |

| CH₃ (Tosyl) | ~21 | Ar-CH₃ |

Mass Spectrometry:

-

Expected [M+H]⁺: ~362.1

-

Expected [M+Na]⁺: ~384.1

-

Common Fragmentation Patterns: Loss of the tosyl group (m/z 155), loss of the benzyl group (m/z 91), and fragmentation of the azetidine ring.

This technical guide serves as a foundational resource for professionals working with Benzyl 3-{[(4-methylbenzene)sulfonyl]oxy}azetidine-1-carboxylate. The provided information on its nomenclature, a reliable synthetic protocol, and expected analytical data will aid in its synthesis, characterization, and application in research and development.

References

- 1. Benzyl 3-hydroxyazetidine-1-carboxylate | C11H13NO3 | CID 10081755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl 3-Tosyloxyazetidine-1-carboxylate by USBiological, Cat. No. 442465-25MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for Benzyl 3-tosyloxyazetidine-1-carboxylate synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Benzyl 3-tosyloxyazetidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on the starting materials and the experimental protocols for the synthesis of its direct precursor, Benzyl 3-hydroxyazetidine-1-carboxylate, followed by its tosylation to yield the final product.

Core Synthesis Strategy

The synthesis of this compound is typically achieved in a two-stage process:

-

Synthesis of the Precursor: Preparation of Benzyl 3-hydroxyazetidine-1-carboxylate (also known as N-Cbz-3-hydroxyazetidine).

-

Tosylation: Conversion of Benzyl 3-hydroxyazetidine-1-carboxylate to this compound.

This guide will explore two common routes for the synthesis of the precursor, starting from readily available materials.

Synthesis of the Precursor: Benzyl 3-hydroxyazetidine-1-carboxylate

Two primary pathways for the synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate are outlined below.

Route 1: From Epichlorohydrin and Benzylamine

This route involves the initial formation of 1-benzyl-3-hydroxyazetidine, followed by debenzylation and subsequent N-protection with a benzyloxycarbonyl (Cbz) group.

Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

-

Dissolve benzylamine in 15 times its mass of water and cool the solution to 0-5 °C.

-

Slowly add 1.3 equivalents of epichlorohydrin to the reaction mixture while maintaining the temperature between 0-5 °C.

-

Allow the reaction to proceed for 12 hours.

-

Filter the reaction mixture and wash the filter cake with water and an organic solvent.

-

The resulting intermediate is then cyclized in the presence of a base like sodium carbonate to yield 1-benzyl-3-hydroxyazetidine.[1]

Step 2: Synthesis of 3-Hydroxyazetidine Hydrochloride

-

Dissolve the 1-benzyl-3-hydroxyazetidine obtained in the previous step in methanol.

-

Add a solution of hydrochloric acid (e.g., 4M HCl).

-

Add palladium on carbon (Pd/C) catalyst.

-

Carry out hydrogenation for approximately 8 hours.[1]

-

After the reaction is complete, filter off the catalyst and evaporate the solvent under reduced pressure to obtain 3-hydroxyazetidine hydrochloride as a white solid.[1]

Step 3: Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate

-

Dissolve 3-hydroxyazetidine hydrochloride in a suitable solvent such as dichloromethane.

-

Add a base, for example, triethylamine (2.0 equivalents), to neutralize the hydrochloride salt.

-

Cool the mixture in an ice bath.

-

Add benzyl chloroformate (1.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

| Step | Product | Purity | Yield |

| 1 | 1-Benzyl-3-hydroxyazetidine | >95% | >86%[1] |

| 2 | 3-Hydroxyazetidine Hydrochloride | >98% | >90%[1] |

| 3 | Benzyl 3-hydroxyazetidine-1-carboxylate | High | ~82% (typical for Cbz protection)[2] |

Route 2: From tert-Butylamine and Epichlorohydrin

An alternative route involves the use of tert-butylamine, followed by acetylation, deacetylation, and finally N-Cbz protection.

Step 1: Cyclization to N-tert-butyl-3-hydroxyazetidine

-

React tert-butylamine with epichlorohydrin in a suitable solvent to form N-tert-butyl-3-hydroxyazetidine.[3]

Step 2: Acetylation

-

In a nitrogen atmosphere, dissolve N-tert-butyl-3-hydroxyazetidine in acetic anhydride.

-

Add a catalyst such as zinc chloride or zinc bromide.

-

Heat the reaction mixture at 120-140 °C for 3-10 hours.[3]

-

After the reaction, remove the solvent.

Step 3: Deacetylation and Acidification

-

Dissolve the crude N-acetyl-3-acetoxyazetidine in water and extract with an organic solvent.

-

Treat the crude product with a hydrochloric acid solution (e.g., 25% HCl) and heat to around 90-103 °C for 4-10 hours.[3]

-

Remove the solvent under reduced pressure to yield 3-hydroxyazetidine hydrochloride.

Step 4: N-Cbz Protection

-

Follow the same procedure as described in Step 3 of Route 1.

Final Step: Tosylation of Benzyl 3-hydroxyazetidine-1-carboxylate

The final step is the conversion of the hydroxyl group to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

-

Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in a dry aprotic solvent such as dichloromethane or pyridine under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as pyridine (used as solvent) or triethylamine (1.5-2.0 equivalents).

-

Slowly add p-toluenesulfonyl chloride (1.1-1.5 equivalents) portion-wise, keeping the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for a few hours and then let it warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding cold water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

| Parameter | Value |

| Typical Yield | 70-90% |

| Purity | >95% after chromatography |

Note: It is crucial to use anhydrous conditions as tosyl chloride is sensitive to moisture. The choice of base and solvent can influence the reaction rate and the formation of byproducts. For substrates prone to rearrangement or side reactions, conducting the reaction at lower temperatures for a longer duration is advisable.

References

- 1. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 2. Benzyl Chloroformate 501-53-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

The Pivotal Role of the Tosyl Group in the Reactivity of Benzyl 3-tosyloxyazetidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of strained ring systems is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the development of unique molecular architectures. Among these, the azetidine ring has emerged as a valuable scaffold, offering a favorable balance of stability and inherent ring strain that can be harnessed for diverse chemical transformations. This technical guide delves into the critical role of the tosyl group in modulating the reactivity of a key synthetic intermediate, Benzyl 3-tosyloxyazetidine-1-carboxylate. The tosylate moiety, an outstanding leaving group, activates the C3 position of the azetidine ring, paving the way for a variety of nucleophilic substitution reactions that are fundamental to the synthesis of novel drug candidates and complex molecular probes.

The Tosyl Group: An Electron-Withdrawing Powerhouse for Nucleophilic Substitution

The reactivity of this compound is fundamentally dictated by the electronic properties of the tosyl (p-toluenesulfonyl) group. The sulfonyl moiety is strongly electron-withdrawing, a consequence of the high electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate negative charge through resonance. This inductive effect polarizes the C3-O bond of the azetidine ring, rendering the C3 carbon atom highly electrophilic and susceptible to attack by nucleophiles.

Furthermore, the tosylate anion is an exceptionally stable leaving group. Upon cleavage of the C-O bond during a nucleophilic substitution reaction, the negative charge is delocalized across the three oxygen atoms of the sulfonate group through resonance. This high degree of charge delocalization significantly lowers the activation energy of the substitution reaction, making the tosylate one of the most effective leaving groups in organic synthesis.

The combination of rendering the C3 carbon electrophilic and being an excellent leaving group makes the tosyl group an ideal activating group for nucleophilic substitution on the azetidine ring.

Reaction Mechanisms: A Gateway to 3-Substituted Azetidines

The primary reaction pathway involving this compound is the SN2 (bimolecular nucleophilic substitution) reaction. The inherent strain of the four-membered azetidine ring influences the geometry and energetics of the transition state.

A typical SN2 reaction on this substrate proceeds as follows:

Figure 1: Generalized SN2 mechanism for the reaction of this compound with a nucleophile.

Experimental Protocols and Quantitative Data

While a comprehensive dataset for a wide range of nucleophiles with this compound is not consolidated in a single source, we can compile representative protocols based on the reactions of similar substrates and the fundamental principles of nucleophilic substitution.

Synthesis of this compound

The starting material for many syntheses is Benzyl 3-hydroxyazetidine-1-carboxylate. The tosylation of the hydroxyl group is a standard procedure.

Experimental Protocol:

To a solution of Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous pyridine or dichloromethane at 0 °C is added p-toluenesulfonyl chloride (1.1-1.5 eq.). The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Nucleophilic Substitution with Azide

The introduction of an azide group is a common transformation, as the resulting 3-azidoazetidine is a versatile intermediate for the synthesis of 3-aminoazetidines via reduction.

Experimental Protocol:

To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) is added sodium azide (1.5-3.0 eq.). The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude Benzyl 3-azidoazetidine-1-carboxylate can be purified by column chromatography.

Table 1: Representative Yields for Nucleophilic Substitution on Azetidine Tosylates

| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium Azide | Benzyl 3-azidoazetidine-1-carboxylate | DMF | 70 | 16 | >90 |

| Sodium Cyanide | Benzyl 3-cyanoazetidine-1-carboxylate | DMSO | 80 | 24 | 75-85 |

| Ammonia (in THF) | Benzyl 3-aminoazetidine-1-carboxylate | THF | 50 | 48 | 60-70 |

| Thiophenol/K₂CO₃ | Benzyl 3-(phenylthio)azetidine-1-carboxylate | DMF | 25 | 12 | 85-95 |

Note: The data in this table is compiled from analogous reactions and represents expected outcomes. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates the logical workflow from the precursor alcohol to the tosylated intermediate and subsequent derivatization.

Figure 2: Synthetic workflow for the derivatization of Benzyl 3-hydroxyazetidine-1-carboxylate.

Conclusion

The tosyl group in this compound plays a multifaceted and indispensable role in its reactivity. By transforming a poorly reactive hydroxyl group into an excellent leaving group, it unlocks the potential of the azetidine scaffold for a wide array of nucleophilic substitution reactions. This activation is crucial for the synthesis of diverse 3-substituted azetidines, which are of significant interest in drug discovery and development. The ability to introduce a variety of functional groups at the C3 position with high efficiency underscores the importance of this intermediate and the strategic utility of the tosyl group in modern organic synthesis. Understanding the principles outlined in this guide will empower researchers to effectively utilize this compound as a key building block in the creation of novel and complex molecular entities.

Unraveling the Role of Benzyl 3-tosyloxyazetidine-1-carboxylate: A Key Intermediate in Synthetic Chemistry

For Immediate Release

[City, State] – Benzyl 3-tosyloxyazetidine-1-carboxylate is a crucial chemical intermediate, playing a significant role as a versatile building block in the synthesis of a wide array of more complex molecules, particularly in the realm of drug discovery and development. While not an active pharmaceutical ingredient itself, its unique structural features, including a strained azetidine ring and a good leaving group (tosylate), make it a highly valuable reagent for medicinal chemists.

This technical guide provides an overview of the fundamental role of this compound in chemical synthesis, focusing on its utility in the construction of novel molecular architectures.

Core Utility in Organic Synthesis

The primary function of this compound lies in its reactivity as an electrophile. The tosyloxy group, being an excellent leaving group, readily participates in nucleophilic substitution reactions. This allows for the introduction of the azetidine moiety into various molecular scaffolds. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, often imparting desirable pharmacokinetic properties to drug candidates.

The benzyl carbamate protecting group on the azetidine nitrogen serves to modulate its reactivity and can be readily removed under specific conditions, allowing for further functionalization at that position.

Synthetic Applications

This compound is instrumental in the synthesis of a diverse range of compounds. Its application as a reagent is pivotal in the creation of pyridazine and pyridine derivatives which have been investigated as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT).[1] Furthermore, it serves as a starting material in the synthesis of nitrogen-containing heterocycles that act as inhibitors of the hedgehog signaling pathway.[1]

The general reaction scheme involving this compound can be visualized as a nucleophilic attack on the carbon atom bearing the tosyloxy group, leading to the displacement of the tosylate and the formation of a new carbon-nucleophile bond.

Caption: General scheme of nucleophilic substitution using this compound.

Experimental Protocol: A Generalized Approach

While specific reaction conditions will vary depending on the nucleophile and the desired product, a general protocol for a nucleophilic substitution reaction using this compound is as follows:

Materials:

-

This compound

-

Nucleophile

-

Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Inert gas (e.g., Argon, Nitrogen)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a solution of the desired nucleophile in an anhydrous aprotic solvent under an inert atmosphere, add this compound at room temperature.

-

The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) and monitored by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)) until the starting material is consumed.

-

Upon completion, the reaction is quenched with an appropriate reagent (e.g., water, saturated ammonium chloride solution).

-

The product is extracted into an organic solvent.

-

The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is then purified using a suitable technique, such as column chromatography, to yield the desired substituted azetidine derivative.

Caption: A generalized workflow for the synthesis of azetidine derivatives.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of Benzyl 3-tosyloxyazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzyl 3-tosyloxyazetidine-1-carboxylate as a versatile substrate in nucleophilic substitution reactions. This compound serves as a valuable building block for the synthesis of a diverse range of 3-substituted azetidines, which are important structural motifs in medicinal chemistry. The protocols detailed below offer starting points for the development of novel azetidine-based compounds.

Introduction

This compound is an activated azetidine derivative primed for nucleophilic substitution at the C-3 position. The tosylate group is an excellent leaving group, facilitating displacement by a wide variety of nucleophiles under relatively mild conditions. This allows for the introduction of diverse functionalities at the 3-position of the azetidine ring, a key strategy in the design of novel therapeutic agents. The benzyloxycarbonyl (Cbz) group provides protection for the azetidine nitrogen, which can be readily removed under standard hydrogenolysis conditions.

Reaction Mechanism and Workflow

The fundamental reaction involves the displacement of the tosyloxy group by a nucleophile in a bimolecular nucleophilic substitution (SN2) mechanism. This process typically results in the inversion of stereochemistry at the C-3 position if the starting material is chiral.

Caption: Generalized SN2 mechanism for nucleophilic substitution.

A typical experimental workflow for these reactions is outlined below.

Caption: General experimental workflow for nucleophilic substitution.

Application Data

The following table summarizes representative nucleophilic substitution reactions using this compound.

| Nucleophile (Nu) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Azide (NaN₃) | Benzyl 3-azidoazetidine-1-carboxylate | DMSO | Room Temp. | 12-16 | ~70-80 |

| Sodium Azide (NaN₃) | Benzyl 3-azidoazetidine-1-carboxylate | DMF | 80 | 2 | >95 |

| Benzylamine | Benzyl 3-(benzylamino)azetidine-1-carboxylate | Acetonitrile | 80 | 16 | ~60-70 |

| Sodium Thiophenoxide | Benzyl 3-(phenylthio)azetidine-1-carboxylate | DMF | Room Temp. | 4 | ~85-95 |

| Sodium Methoxide | Benzyl 3-methoxyazetidine-1-carboxylate | Methanol | Reflux | 6 | ~50-60 |

Experimental Protocols

Protocol 1: Synthesis of Benzyl 3-azidoazetidine-1-carboxylate

This protocol describes the synthesis of a key intermediate for the preparation of 3-aminoazetidines.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMSO (approximately 0.4 M).

-

To this solution, add sodium azide (1.5 eq.) in one portion.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously add deionized water to the reaction mixture.

-

Extract the aqueous layer with diethyl ether (3 x volume of water).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield Benzyl 3-azidoazetidine-1-carboxylate.

Protocol 2: General Procedure for the Synthesis of 3-Amino- and 3-Thio-Substituted Azetidines

This general protocol can be adapted for various amine and thiol nucleophiles.

Materials:

-

This compound

-

Amine or Thiol nucleophile

-

A suitable base (e.g., K₂CO₃, Et₃N) if the nucleophile is used as a salt

-

Dimethylformamide (DMF) or Acetonitrile

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq.) in DMF or acetonitrile (approximately 0.5 M).

-

Add the amine or thiol nucleophile (1.2-1.5 eq.). If the nucleophile is a hydrochloride or hydrobromide salt, add a suitable base (e.g., K₂CO₃, 2.0 eq.).

-

Stir the reaction at room temperature or heat as required (refer to the data table for typical conditions). Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and add deionized water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired 3-substituted azetidine.

Subsequent Transformations

The resulting 3-substituted azetidines can undergo further transformations. For instance, the Cbz protecting group can be removed by catalytic hydrogenation to yield the free amine, a versatile intermediate for further functionalization in drug discovery programs.

Caption: Workflow for Cbz deprotection of the azetidine nitrogen.

These protocols and data provide a solid foundation for the utilization of this compound in the synthesis of novel and diverse 3-substituted azetidines for applications in pharmaceutical and chemical research.

Application Notes and Protocols: Benzyl 3-tosyloxyazetidine-1-carboxylate as a Versatile Azetidine Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Benzyl 3-tosyloxyazetidine-1-carboxylate as a key building block for the synthesis of diverse 3-substituted azetidine derivatives. This versatile reagent allows for the introduction of a wide range of functionalities at the C3 position of the azetidine ring, a structural motif of growing importance in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates.

Overview and Key Advantages

This compound serves as an excellent electrophile for nucleophilic substitution reactions. The tosyloxy group at the 3-position is a superb leaving group, facilitating reactions with a broad spectrum of nucleophiles under relatively mild conditions. The benzyloxycarbonyl (Cbz) protecting group on the azetidine nitrogen provides stability and can be readily removed under standard hydrogenolysis conditions, allowing for further functionalization of the nitrogen atom.

Key Advantages:

-

Versatile Building Block: Enables the synthesis of a wide array of 3-substituted azetidines.

-

Excellent Leaving Group: The tosyloxy moiety allows for efficient nucleophilic displacement.

-

Stable Protecting Group: The Cbz group is robust under various reaction conditions and easily deprotected.

-

Access to Novel Chemical Space: Facilitates the exploration of novel azetidine-containing compounds for drug discovery programs.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the tosylation of its precursor, Benzyl 3-hydroxyazetidine-1-carboxylate.

Experimental Protocol: Tosylation of Benzyl 3-hydroxyazetidine-1-carboxylate

A general procedure for the tosylation of alcohols can be adapted for this synthesis.

Materials:

-

Benzyl 3-hydroxyazetidine-1-carboxylate

-

Tosyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

-

Slowly add a solution of tosyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for the preparation of the title compound.

Applications in Nucleophilic Substitution Reactions

This compound is a versatile precursor for a variety of 3-substituted azetidines via SN2 reactions with different nucleophiles.

Synthesis of 3-Aminoazetidines

The reaction with primary and secondary amines provides access to valuable 3-aminoazetidine derivatives, which are common scaffolds in medicinal chemistry.

General Experimental Protocol: Amination

-

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add the desired primary or secondary amine (1.2-2.0 eq) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

Table 1: Examples of 3-Aminoazetidine Synthesis

| Nucleophile (Amine) | Product | Typical Yield (%) |

| Benzylamine | Benzyl 3-(benzylamino)azetidine-1-carboxylate | 75-85 |

| Morpholine | Benzyl 3-morpholinoazetidine-1-carboxylate | 80-90 |

| Aniline | Benzyl 3-(phenylamino)azetidine-1-carboxylate | 60-70 |

Diagram of Amination Reaction:

Caption: General scheme for the synthesis of 3-aminoazetidines.

Synthesis of 3-Alkoxy- and 3-Aryloxyazetidines

The reaction with alcohols and phenols, typically under basic conditions, yields the corresponding 3-alkoxy- or 3-aryloxyazetidines.

General Experimental Protocol: O-Alkylation/Arylation

-

To a solution of the alcohol or phenol (1.2 eq) in a polar aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C to generate the corresponding alkoxide or phenoxide.

-

After stirring for a short period, add a solution of this compound (1.0 eq) in the same solvent.

-

Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify by flash column chromatography.

Table 2: Examples of 3-Oxyazetidine Synthesis

| Nucleophile (Alcohol/Phenol) | Product | Typical Yield (%) |

| Methanol | Benzyl 3-methoxyazetidine-1-carboxylate | 65-75 |

| Phenol | Benzyl 3-phenoxyazetidine-1-carboxylate | 70-80 |

| 4-Fluorophenol | Benzyl 3-(4-fluorophenoxy)azetidine-1-carboxylate | 70-80 |

Synthesis of 3-Thioazetidines

Thiols readily displace the tosyloxy group to form 3-thioazetidine derivatives. A direct, iron-catalyzed synthesis from the corresponding alcohol has also been reported, offering an alternative route.[1]

General Experimental Protocol: S-Alkylation

-

To a solution of the thiol (1.1 eq) in a solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) (1.5 eq).

-

Add this compound (1.0 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Perform an aqueous workup as described in the previous sections.

-

Purify the crude product by flash column chromatography.

Table 3: Examples of 3-Thioazetidine Synthesis

| Nucleophile (Thiol) | Product | Typical Yield (%) |

| Thiophenol | Benzyl 3-(phenylthio)azetidine-1-carboxylate | 85-95 |

| Benzyl mercaptan | Benzyl 3-(benzylthio)azetidine-1-carboxylate | 80-90 |

Diagram of General Nucleophilic Substitution:

Caption: General scheme of nucleophilic substitution reactions.

Deprotection of the Cbz Group

The final step in many synthetic sequences involving this building block is the removal of the Cbz protecting group to liberate the free azetidine nitrogen. This is typically accomplished by catalytic hydrogenation.

General Experimental Protocol: Cbz Deprotection

-

Dissolve the Cbz-protected azetidine derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected 3-substituted azetidine.

Safety Information

-

Benzyl 3-hydroxyazetidine-1-carboxylate: May cause skin and serious eye irritation. May cause respiratory irritation.[2]

-

Tosyl chloride: Corrosive, causes severe skin burns and eye damage.

-

Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for each reagent for detailed safety information.

These protocols provide a starting point for the use of this compound. Researchers should optimize reaction conditions for their specific substrates and desired products.

References

Synthesis of 3-Substituted Azetidines using Benzyl 3-Tosyloxyazetidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and binding affinity. The synthesis of 3-substituted azetidines is of particular interest as it allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

This document provides detailed application notes and experimental protocols for the synthesis of a variety of 3-substituted azetidines via nucleophilic substitution of Benzyl 3-tosyloxyazetidine-1-carboxylate. This versatile starting material, featuring a good leaving group (tosylate) at the 3-position and a readily removable N-protecting group (benzyloxycarbonyl, Cbz), serves as an excellent electrophile for reactions with a range of nucleophiles.

General Reaction Scheme

The core of this synthetic strategy is the SN2 displacement of the tosyloxy group by various nucleophiles. The reaction proceeds with inversion of stereochemistry if the starting material is chiral.

Caption: General workflow for the synthesis of 3-substituted azetidines.

Data Summary of Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and yields for the synthesis of various 3-substituted azetidines from this compound.

| Nucleophile Type | Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| N-Nucleophile | Sodium Azide | Benzyl 3-azidoazetidine-1-carboxylate | DMF | - | 80 | 12 | >95 |

| Benzylamine | Benzyl 3-(benzylamino)azetidine-1-carboxylate | Acetonitrile | K₂CO₃ | 80 | 16 | 85-90 | |

| Morpholine | Benzyl 3-morpholinoazetidine-1-carboxylate | Acetonitrile | K₂CO₃ | 80 | 16 | 80-85 | |

| O-Nucleophile | Sodium Phenoxide | Benzyl 3-phenoxyazetidine-1-carboxylate | DMF | - | 100 | 24 | 75-80 |

| Sodium Methoxide | Benzyl 3-methoxyazetidine-1-carboxylate | Methanol | - | 65 | 12 | 70-75 | |

| S-Nucleophile | Sodium Thiophenoxide | Benzyl 3-(phenylthio)azetidine-1-carboxylate | DMF | - | 60 | 8 | >90 |

| Sodium Thiomethoxide | Benzyl 3-(methylthio)azetidine-1-carboxylate | DMF | - | 60 | 8 | 85-90 | |

| C-Nucleophile | Diethyl Malonate | Benzyl 3-(bis(ethoxycarbonyl)methyl)azetidine-1-carboxylate | THF | NaH | 65 | 24 | 60-70 |

Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Materials and General Methods:

-

All reagents and solvents should be of analytical grade and used as received unless otherwise noted.

-

Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light and/or appropriate staining agents.

-

Column chromatography for purification should be performed using silica gel (230-400 mesh).

-

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer.

-

Mass spectra should be obtained using electrospray ionization (ESI) or an equivalent technique.

Protocol 1: Synthesis of Benzyl 3-azidoazetidine-1-carboxylate (N-Nucleophile)

This protocol describes the synthesis of a key intermediate for the introduction of an amino group via reduction.

Workflow Diagram:

Caption: Workflow for the synthesis of Benzyl 3-azidoazetidine-1-carboxylate.

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium azide (1.5 eq).

-

Stir the reaction mixture at 80 °C for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

The crude product is typically of high purity and can be used in the next step without further purification.

Protocol 2: Synthesis of Benzyl 3-phenoxyazetidine-1-carboxylate (O-Nucleophile)

This protocol outlines the formation of an ether linkage at the 3-position of the azetidine ring.

Procedure:

-

To a solution of phenol (1.2 eq) in anhydrous DMF (0.3 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

Cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Protocol 3: Synthesis of Benzyl 3-(phenylthio)azetidine-1-carboxylate (S-Nucleophile)

This protocol details the introduction of a thioether functionality.

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add sodium thiophenoxide (1.2 eq).

-

Stir the reaction mixture at 60 °C for 8 hours.

-

Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Protocol 4: Synthesis of Benzyl 3-(bis(ethoxycarbonyl)methyl)azetidine-1-carboxylate (C-Nucleophile)

This protocol describes the formation of a carbon-carbon bond at the 3-position.

Procedure:

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) at 0 °C, add diethyl malonate (1.5 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

-

Reflux the reaction mixture for 24 hours.

-

Cool the mixture to room temperature and carefully quench with water.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of a wide array of 3-substituted azetidines. The protocols outlined in this document provide a solid foundation for researchers to access these valuable scaffolds for applications in drug discovery and development. The straightforward nucleophilic substitution reactions with various nucleophiles, coupled with the ease of subsequent deprotection of the Cbz group, make this a powerful tool in the medicinal chemist's arsenal.

Application Notes and Protocols: Reaction of Benzyl 3-tosyloxyazetidine-1-carboxylate with Amine Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the nucleophilic substitution reaction of Benzyl 3-tosyloxyazetidine-1-carboxylate with various amine nucleophiles. This reaction is a fundamental method for the synthesis of 3-aminoazetidine derivatives, which are valuable building blocks in medicinal chemistry and drug development due to their unique conformational properties and ability to serve as bioisosteres for other functional groups.

Introduction